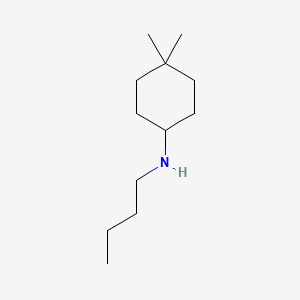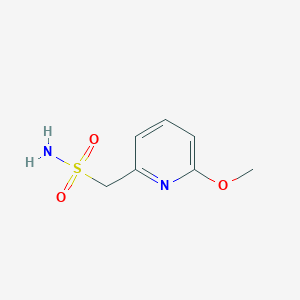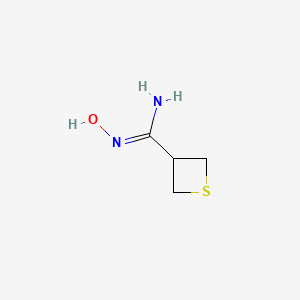
N'-Hydroxythietane-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxythietane-3-carboximidamide is a chemical compound with the molecular formula C₄H₈N₂OS and a molecular weight of 132.18 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a thietane ring and a hydroxyimino group.
Preparation Methods
The synthesis of N’-Hydroxythietane-3-carboximidamide can be achieved through various methods. One common approach involves the reaction of thietane-3-carboximidamide with hydroxylamine under controlled conditions The reaction typically requires a solvent such as ethanol and is carried out at room temperature
Chemical Reactions Analysis
N’-Hydroxythietane-3-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The thietane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-Hydroxythietane-3-carboximidamide has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-Hydroxythietane-3-carboximidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biological pathways .
Comparison with Similar Compounds
N’-Hydroxythietane-3-carboximidamide can be compared with other similar compounds, such as N’-hydroxythiophene-3-carboximidamide and N’-hydroxy-N-alkylpyridinecarboximidamides . These compounds share similar structural features, including the presence of a hydroxyimino group and a heterocyclic ring. N’-Hydroxythietane-3-carboximidamide is unique due to its thietane ring, which imparts distinct chemical reactivity and biological activity.
Similar Compounds
- N’-Hydroxythiophene-3-carboximidamide
- N’-Hydroxy-N-alkylpyridinecarboximidamides
Properties
Molecular Formula |
C4H8N2OS |
|---|---|
Molecular Weight |
132.19 g/mol |
IUPAC Name |
N'-hydroxythietane-3-carboximidamide |
InChI |
InChI=1S/C4H8N2OS/c5-4(6-7)3-1-8-2-3/h3,7H,1-2H2,(H2,5,6) |
InChI Key |
NRZIGARTSSQLMF-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(CS1)/C(=N/O)/N |
Canonical SMILES |
C1C(CS1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13269339.png)
amine](/img/structure/B13269346.png)
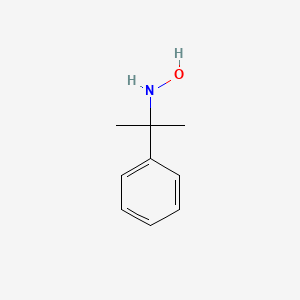
![2-{[(1-Hydroxypropan-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B13269359.png)
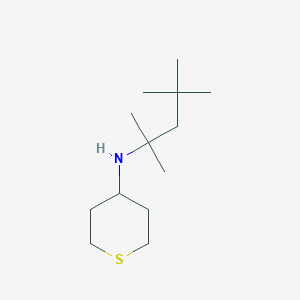


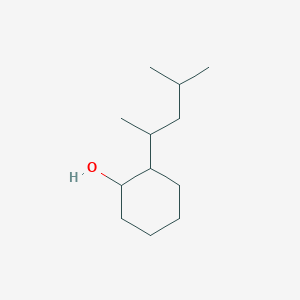
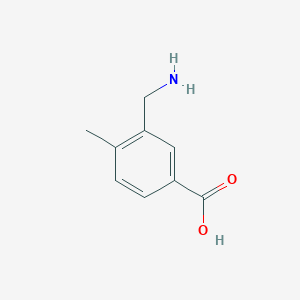
![(Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine](/img/structure/B13269396.png)
